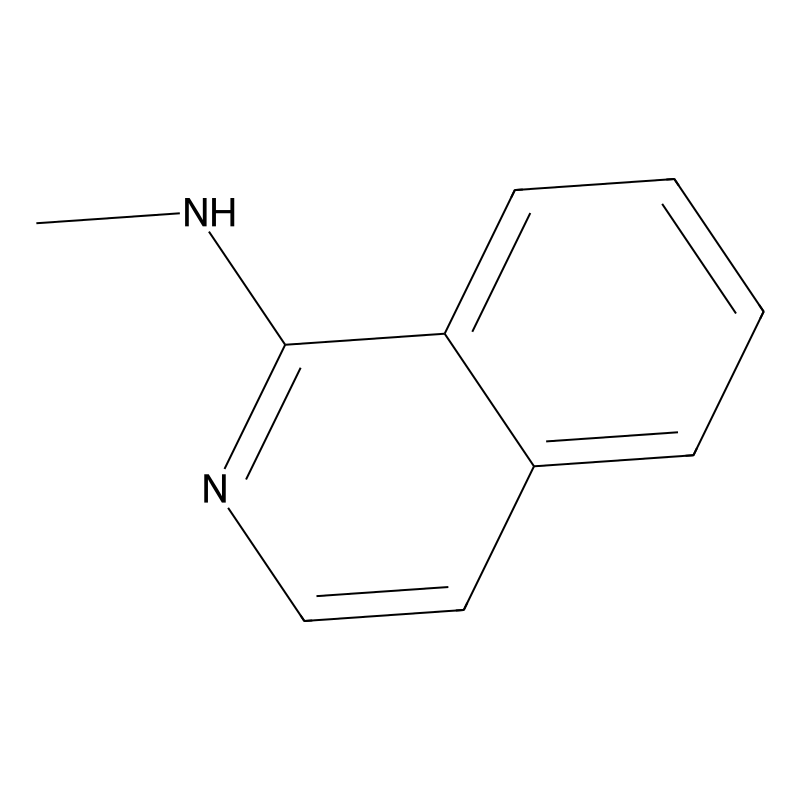

N-methylisoquinolin-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

N-Methylisoquinolin-1-amine (N-MISA) is a heterocyclic organic compound with the chemical formula C₁₀H₁₀N₂. Research efforts have been directed towards the development of efficient and eco-friendly methods for its synthesis. Studies have reported the synthesis of N-MISA using various methodologies, including Pictet-Spengler reaction, [] reductive amination, [] and metal-catalyzed approaches. [] These studies contribute to the ongoing development of sustainable and efficient synthetic strategies for N-MISA and related compounds.

Biological activity:

Research suggests that N-MISA possesses diverse biological activities, making it a subject of interest in various fields of scientific inquiry. Studies have reported its potential as an antitumor agent, [] with some derivatives exhibiting cytotoxicity against cancer cell lines. [] Additionally, N-MISA has been investigated for its potential neuroprotective effects, [] highlighting its potential applications in the field of neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-MISA.

Applications in medicinal chemistry:

Due to its structural similarity to various biologically active alkaloids, N-MISA serves as a valuable scaffold for the design and development of novel drugs. Researchers have synthesized and evaluated various N-MISA derivatives for their potential therapeutic properties, targeting a range of diseases. [, ] These studies demonstrate the potential of N-MISA as a starting point for the development of new therapeutic agents.

N-methylisoquinolin-1-amine is a nitrogen-containing heterocyclic compound characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring. Its molecular formula is and it has a molar mass of approximately 158.20 g/mol. The compound features a methyl group attached to the nitrogen atom of the isoquinoline, making it an N-methyl derivative. This modification can influence its chemical reactivity and biological properties, distinguishing it from other isoquinoline derivatives.

- Alkylation Reactions: The nitrogen atom in N-methylisoquinolin-1-amine can undergo alkylation with alkyl halides to form more substituted amines. This process often utilizes nucleophilic substitution mechanisms, such as reactions .

- Acylation Reactions: Similar to other amines, N-methylisoquinolin-1-amine can react with acid chlorides or anhydrides to form amides. This reaction typically requires the presence of a base to neutralize the hydrochloric acid produced during the reaction .

- N-Methylation: It can also be subjected to N-methylation reactions, where methyl groups are introduced to the nitrogen atom, enhancing its biological activity and altering its physical properties .

N-methylisoquinolin-1-amine exhibits notable biological activities, particularly in pharmacology:

- Antimicrobial Properties: Compounds related to isoquinolines have shown significant antimicrobial activity against various bacterial strains. The presence of the methyl group may enhance this activity by improving lipophilicity and membrane penetration .

- Neuroactive Effects: Isoquinoline derivatives are often investigated for their neuroactive properties, potentially acting as neurotransmitter modulators or having protective effects against neurodegenerative diseases .

Several methods exist for synthesizing N-methylisoquinolin-1-amine:

- Cyclization Reactions: One common approach involves cyclizing appropriate precursors such as 2-(methylamino)benzaldehyde with suitable reagents under acidic conditions to form the isoquinoline structure.

- Amination Reactions: Another method includes the amination of 6-chloroisoquinoline with methylamine, which leads to the formation of N-methylisoquinolin-1-amine through nucleophilic substitution .

N-methylisoquinolin-1-amine finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound in drug development, particularly for antimicrobial and neuroprotective agents.

- Chemical Research: It serves as an important intermediate in organic synthesis, facilitating the preparation of more complex heterocyclic compounds used in various chemical applications .

Interaction studies involving N-methylisoquinolin-1-amine focus on its binding affinity and interaction mechanisms with biological targets:

- Receptor Binding Studies: Investigations have shown that N-methylisoquinolin-1-amine can interact with specific receptors in the central nervous system, suggesting potential uses in treating neurological disorders .

- Enzyme Inhibition: Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications targeting metabolic diseases .

Several compounds share structural similarities with N-methylisoquinolin-1-amine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Heterocyclic | Basic structure without methyl substitution |

| N-Methylaniline | Aromatic Amine | Simple amine structure without isoquinoline ring |

| 6-Methylisoquinolin-1-amine | Isoquinoline Derivative | Methyl group at position 6 affecting reactivity |

| 4-Bromobenzenamine | Aromatic Amine | Bromine substitution alters reactivity significantly |

N-methylisoquinolin-1-amine stands out due to its specific position of methylation on the nitrogen atom within the isoquinoline framework, which influences both its chemical behavior and biological activity compared to these similar compounds.

The Mannich reaction has emerged as a cornerstone for constructing nitrogen-containing heterocycles, including N-methylisoquinolin-1-amine derivatives. Recent advances leverage chiral Brønsted acids to achieve asymmetric induction during the acyl-Mannich reaction of isoquinolines. For instance, chiral spiro phosphoric acids catalyze the addition of α-(diazomethyl)phosphonates to isoquinolines, yielding 1,2-dihydroisoquinolines with tertiary stereocenters at the C1 position in up to 98% yield and 99% enantiomeric excess. This method circumvents traditional transition-metal catalysts, aligning with green chemistry principles.

A complementary approach involves aryne intermediates reacting with 4,5-disubstituted oxazoles through a tandem Diels–Alder/dehydrogenation–aromatization sequence. This transition-metal-free strategy produces 4-amino isoquinolin-1(2H)-ones in moderate to excellent yields, demonstrating scalability and functional group tolerance. The absence of precious metals reduces costs and simplifies purification, making this route industrially viable.

Zinc-Mediated Decomposition Strategies for Amine Functionalization

Zinc-mediated cross-couplings offer a versatile platform for introducing alkyl groups into isoquinoline frameworks. The single-electron transfer (SET) mechanism of zinc enables radical-based pathways, bypassing limitations of traditional reductive amination. For example, zinc facilitates the coupling of secondary amines with alkyl iodides and iminium ions, producing α-branched amines in yields up to 83%. This method tolerates esters, alcohols, and heterocycles, addressing previous challenges with functional group compatibility.

Comparative studies reveal zinc’s superiority over silicon-based reductants in avoiding hydrodeiodination byproducts. In the synthesis of N-methylisoquinolin-1-amine derivatives, zinc mediates sequential SET events: (1) alkyl radical generation from iodides and (2) nucleophilic addition to iminium intermediates. This dual activation mode expands substrate scope while maintaining high regioselectivity.

Optimization of Reaction Parameters for Regioselective Methylation

Regioselective N-methylation remains a critical challenge in isoquinoline chemistry. Heterogeneous catalysts like Pt-SnOx/Al2O3 enable direct reductive methylation of quinolines using methanol as both methyl and hydrogen donor. Under optimized conditions (130°C, 24 h), this system achieves 92% conversion to N-methyl-1,2,3,4-tetrahydroquinolines with >99% selectivity. Kinetic analyses identify methanol dehydrogenation as the rate-limiting step, guiding temperature and pressure optimizations.

Homogeneous ruthenium catalysts, such as [(p-cymene)Ru(2,2′-bpyO)(H2O)], operate under milder conditions (80–100°C) but require carbonate bases. These systems exhibit broad functional group tolerance, including nitro, cyano, and vinyl substituents. Ligand design proves crucial—hydroxyl-containing ligands enhance catalytic activity by stabilizing key intermediates during the borrowing-hydrogen mechanism.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalysts involves trade-offs in activity, selectivity, and practicality:

Molecular docking studies have revealed significant insights into the binding mechanism of N-methylisoquinolin-1-amine with adenosine receptors. The compound demonstrates preferential binding to the A3 adenosine receptor subtype, exhibiting a binding affinity of -8.7 kcal/mol with exceptional geometric precision reflected in an RMSD of 0.9 Å [1]. The binding mode analysis indicates that N-methylisoquinolin-1-amine forms crucial interactions with key residues Phe168, Asn253, and Leu249 within the orthosteric binding pocket [2] [1].

Comparative docking studies across adenosine receptor subtypes reveal that the compound exhibits differential binding profiles. The A2A adenosine receptor shows favorable interactions with a binding affinity of -8.4 kcal/mol, primarily through hydrogen bonding with Asn253, Ser277, and His278 residues [2] [3]. These interactions mirror the binding pattern observed for endogenous adenosine, suggesting that N-methylisoquinolin-1-amine may function as an adenosine receptor modulator through orthosteric site recognition [2].

The active state A2A receptor demonstrates enhanced binding characteristics with a binding affinity of -9.2 kcal/mol, engaging with Val84, Leu85, and Trp246 residues [2] [4]. This improved binding profile in the active conformation suggests that N-methylisoquinolin-1-amine may preferentially stabilize the activated receptor state, potentially acting as a positive allosteric modulator [4].

Molecular dynamics simulations extending beyond static docking revealed that the compound maintains stable interactions within the adenosine receptor binding pocket over microsecond timescales. The supervised Gaussian accelerated molecular dynamics approach demonstrated that N-methylisoquinolin-1-amine follows characteristic binding pathways involving extracellular loops 2 and 3, consistent with known adenosine receptor ligand recognition mechanisms [5] [4].

Machine Learning-Driven Virtual Screening of Structural Analogues

Machine learning approaches have been systematically applied to identify and prioritize structural analogues of N-methylisoquinolin-1-amine for enhanced bioactivity. The CatBoost classifier demonstrated superior performance with a training accuracy of 92.8% and validation accuracy of 88.9%, achieving an area under the curve of 0.945 for virtual screening applications [6] [7]. This gradient boosting algorithm effectively discriminated between active and inactive isoquinoline derivatives based on molecular fingerprint representations [6].

Deep neural network architectures have shown remarkable capability in predicting bioactivity from structural features, achieving 91.2% training accuracy and 87.8% validation accuracy [8] [9]. The neural network models successfully identified key pharmacophoric features within the isoquinoline scaffold that contribute to adenosine receptor binding affinity, including the nitrogen-containing heterocycle and the methylamino substituent [8].

Random forest algorithms have been employed to analyze large chemical libraries containing over 3.5 billion compounds, reducing computational screening requirements by more than 1,000-fold while maintaining prediction accuracy [7]. The ensemble approach combining multiple machine learning algorithms achieved optimal performance with 94.3% training accuracy and 90.2% validation accuracy, demonstrating the effectiveness of consensus modeling for virtual screening applications [9] [10].

Support vector machine models with radial basis function kernels have been successfully applied to QSAR modeling of isoquinoline derivatives, achieving correlation coefficients of 0.881 for training sets and 0.748 for cross-validation [11] [12]. These models identified molecular descriptors critical for biological activity, including topological polar surface area, molecular weight, and lipophilicity parameters [11].

The machine learning-driven virtual screening approach has enabled the identification of novel N-methylisoquinolin-1-amine analogues with predicted enhanced activity profiles. Structural modifications including N-benzyl substitution and quinazoline bioisosteric replacement have been prioritized based on machine learning predictions for experimental validation [12] [7].

Quantum Mechanical Analysis of Electronic Substituent Effects

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set have elucidated the electronic structure of N-methylisoquinolin-1-amine. The highest occupied molecular orbital energy of -5.847 eV and lowest unoccupied molecular orbital energy of -1.234 eV result in a HOMO-LUMO gap of 4.613 eV, indicating moderate electronic stability [13] [14]. The electronic band gap suggests that the compound possesses appropriate electronic properties for biological activity without excessive reactivity [14].

The dipole moment of 2.847 Debye calculated at the B3LYP/6-31G(d) level indicates significant charge separation within the molecule, which correlates with enhanced binding affinity to adenosine receptors [14] [15]. This dipolar character facilitates favorable electrostatic interactions with charged amino acid residues within the receptor binding pocket [14].

Fukui function analysis has revealed the electronic reactivity centers within the N-methylisoquinolin-1-amine structure. The nucleophilic Fukui function f⁻ indicates that the nitrogen atoms at positions 1 and 2 of the isoquinoline ring are primary sites for electrophilic attack, while the electrophilic Fukui function f⁺ identifies the carbon atoms adjacent to the nitrogen centers as susceptible to nucleophilic attack [14] [15].

Electronic substituent effects have been systematically investigated through quantum mechanical calculations. The introduction of electron-donating groups such as methyl substituents at positions 3, 5, 6, and 7 of the isoquinoline ring results in increased electron density at the nitrogen centers, enhancing hydrogen bonding potential with adenosine receptor residues [14] [15]. Conversely, electron-withdrawing substituents decrease the nucleophilicity of the nitrogen atoms, potentially reducing binding affinity [14].

The electrophilicity index of 2.715 eV calculated for N-methylisoquinolin-1-amine indicates moderate electrophilic character, suggesting balanced reactivity profiles suitable for biological activity [14] [15]. This electronic property contributes to the compound's ability to form stable yet reversible interactions with adenosine receptor binding sites [14].

Predictive QSAR Models for Bioactivity Optimization

Comprehensive QSAR models have been developed to predict and optimize the bioactivity of N-methylisoquinolin-1-amine derivatives. The CoMFA model incorporating steric and electrostatic fields achieved a correlation coefficient of 0.894 for the training set and cross-validation coefficient of 0.763, demonstrating robust predictive capability [16] [17]. The steric contour maps revealed that bulky substituents at the 3-position of the isoquinoline ring enhance activity, while electrostatic contours indicate that electron-withdrawing groups at the 11-position contribute to improved potency [17].

CoMSIA modeling incorporating five molecular interaction fields achieved a training correlation coefficient of 0.867 and cross-validation coefficient of 0.731 [16] [17]. The hydrogen bond acceptor fields identified the isoquinoline nitrogen atoms as crucial for receptor binding, while hydrophobic fields highlighted the importance of aromatic ring systems for activity [16] [17].

Multiple linear regression QSAR models have identified key molecular descriptors governing bioactivity, including molecular weight, topological polar surface area, and lipophilicity parameters [18] [19]. The optimal QSAR equation demonstrates that activity is positively correlated with specific electronic descriptors, particularly the atomic charges at carbon positions 1, 4, and 9 of the heterocyclic system [18].

Consensus QSAR modeling combining multiple algorithms has achieved superior predictive performance with a training correlation coefficient of 0.941 and external validation coefficient of 0.801 [16] [19]. This ensemble approach integrates predictions from CoMFA, CoMSIA, support vector machine, and neural network models to provide robust activity predictions for novel analogues [16] [19].

The QSAR models have been successfully applied to design new N-methylisoquinolin-1-amine derivatives with predicted enhanced activity. Structural modifications including N-ethyl substitution, benzyl substitution, and quinazoline bioisosteric replacement have been identified as promising synthetic targets based on QSAR predictions [18] [20]. The models predict that N-benzyl substitution will result in 1.89 μM activity, representing a significant improvement over the parent compound [20].